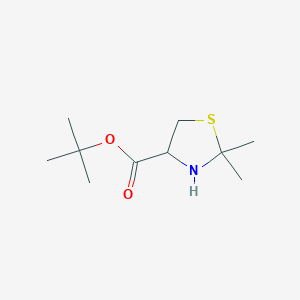

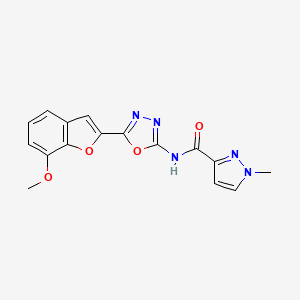

![molecular formula C20H21N3O2 B2778997 3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide CAS No. 903329-14-6](/img/structure/B2778997.png)

3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide” belongs to the class of organic compounds known as quinazolinamines . These are heterocyclic aromatic compounds containing a quinazoline moiety substituted by one or more amine groups .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, phthalimide derivatives were synthesized from phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide . Another approach involves the amidation of 2-aminobenzoic acid derivatives (anthranilic acid derivatives), followed by cyclization by treatment with acetic anhydride .Molecular Structure Analysis

The chemical structures of similar compounds have been elucidated by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra . The chemical shifts are reported as parts per million (δ, ppm) using tetramethylsilane (TMS) as an internal standard .Chemical Reactions Analysis

Quinazolinone derivatives exhibit diverse reactivity. For example, the reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4(3H)-quinazolinones with metal ions, Mannich reaction, cycloaddition reaction as well as other reagents have been discussed .科学的研究の応用

Novel Synthesis Techniques and Structural Insights

Researchers have developed innovative synthesis methods and conducted structural analyses to explore the potential of quinazoline derivatives, similar to "3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide", for various scientific applications. For instance, the study by Ibrahim A. Al-Suwaidan et al. (2016) on the synthesis, antitumor activity, and molecular docking of novel 3-benzyl-4(3H)quinazolinone analogues highlights the compound's promising broad-spectrum antitumor activity. Similarly, Keith Smith et al. (1999) discussed a convenient synthesis approach for more complex 2-substituted 4(3H)-quinazolinones, providing insights into the compound's structural versatility and potential for further chemical modifications.

Potential Biological and Therapeutic Applications

The research has also explored the compound's potential biological activities, such as anticonvulsant, anticancer, and antimicrobial effects. The work by K. Kamiński et al. (2015) on new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, incorporating quinazoline derivatives, demonstrated broad-spectrum anticonvulsant activity. This suggests the potential of "3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide" and its derivatives in developing new antiepileptic drugs. Additionally, the synthesis and evaluation of quinazolinone analogues for antimicrobial activity, as reported by G. Saravanan et al. (2015), highlight the compound's potential as a basis for new antimicrobial agents.

特性

IUPAC Name |

3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c1-13(2)11-19(24)22-15-7-6-8-16(12-15)23-14(3)21-18-10-5-4-9-17(18)20(23)25/h4-10,12-13H,11H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONVAQUQINORFSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)CC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

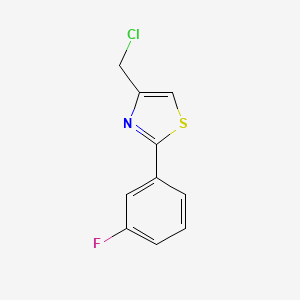

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2778917.png)

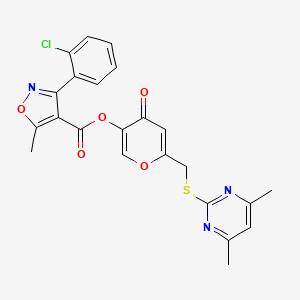

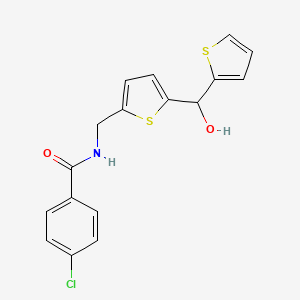

![(E)-2-(2-cyano-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2778922.png)

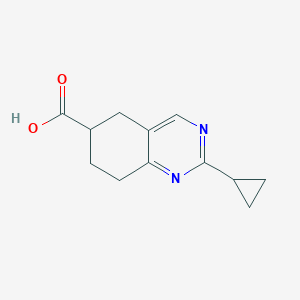

![2-[1-(aminomethyl)cyclobutyl]acetic Acid Hydrochloride](/img/no-structure.png)

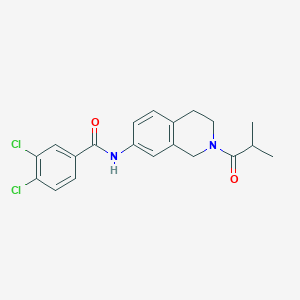

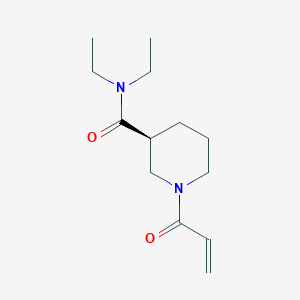

![2-(allylsulfanyl)-N-isopropyl[1]benzothieno[3,2-d]pyrimidin-4-amine](/img/structure/B2778926.png)

![1'-((4-Nitrophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2778932.png)

![2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline](/img/structure/B2778936.png)